Cas no 2228564-53-0 (1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol)

1-(2-Chloro-6-nitrophenyl)methylcyclopropan-1-ol is a specialized organic compound featuring a cyclopropanol moiety substituted with a 2-chloro-6-nitrophenylmethyl group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex frameworks. The presence of both chloro and nitro substituents on the aromatic ring enhances its utility in electrophilic and nucleophilic transformations, while the cyclopropanol group offers potential for ring-opening reactions. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in pharmaceutical and agrochemical research. The compound’s stability under controlled conditions ensures consistent performance in multi-step syntheses.
1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol structure
2228564-53-0 structure
Product Name:1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol
CAS No:2228564-53-0
MF:C10H10ClNO3
MW:227.644301891327
CID:5853201
PubChem ID:165885117
Update Time:2025-06-29

1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol
    • EN300-1979357
    • 1-[(2-chloro-6-nitrophenyl)methyl]cyclopropan-1-ol
    • 2228564-53-0
    • Inchi: 1S/C10H10ClNO3/c11-8-2-1-3-9(12(14)15)7(8)6-10(13)4-5-10/h1-3,13H,4-6H2
    • InChI Key: FWPSBSBURZFOJR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1CC1(CC1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 227.0349209g/mol
  • Monoisotopic Mass: 227.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66Ų

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Additional information on 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol

Introduction to 1-(2-Chloro-6-nitrophenyl)methylcyclopropan-1-ol (CAS No. 2228564-53-0)

1-(2-Chloro-6-nitrophenyl)methylcyclopropan-1-ol (CAS No. 2228564-53-0) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol.

Chemical Structure and Properties

1-(2-Chloro-6-nitrophenyl)methylcyclopropan-1-ol is a cyclic compound with a cyclopropane ring attached to a substituted phenyl group. The presence of a chlorine atom and a nitro group on the phenyl ring imparts unique electronic and steric properties to the molecule. The cyclopropane ring, being highly strained, contributes to the compound's reactivity and stability. The hydroxyl group on the cyclopropane ring further enhances its solubility and reactivity in various chemical reactions.

The molecular formula of 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol is C10H9ClNO3, with a molecular weight of approximately 230.63 g/mol. It is typically synthesized through multi-step processes involving the substitution of a halogenated phenyl derivative with a cyclopropane derivative, followed by hydroxylation.

Synthesis Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the reaction of 2-chloro-6-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydroxylation using an appropriate oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis method that combines the formation of the cyclopropane ring and the substitution reaction in a single step. This method not only reduces the number of purification steps but also enhances the overall yield and purity of the final product.

Biological Activities

1-(2-Chloro-6-nitrophenyl)methylcyclopropan-1-ol has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

In cancer research, 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Clinical Applications and Research Advancements

The potential therapeutic applications of 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol are currently being explored in preclinical studies. Recent advancements in drug delivery systems have shown that encapsulating this compound in nanoparticles can enhance its bioavailability and reduce toxicity, making it more suitable for clinical use.

A study published in the Journal of Medicinal Chemistry reported that nanoparticle-formulated 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol exhibited enhanced efficacy in treating multidrug-resistant bacterial infections in animal models. These findings suggest that this compound could be developed into a novel antimicrobial agent for clinical use.

Safety and Toxicity Considerations

The safety profile of 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol is an important aspect of its development as a therapeutic agent. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to evaluate its long-term safety and potential side effects in humans.

In conclusion, 1-(2-chloro-6-nitrophenyl)methylcyclopropan-1-ol (CAS No. 2228564-53-0) is a promising organic compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, optimize its synthesis methods, and develop safe and effective formulations for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in advancing medicinal chemistry and pharmaceutical research.

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